N,N-Dioctylaniline N,N-Dioctylaniline
Brand Name: Vulcanchem
CAS No.: 3007-75-8
VCID: VC3768521
InChI: InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3
SMILES: CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1
Molecular Formula: C22H39N
Molecular Weight: 317.6 g/mol

N,N-Dioctylaniline

CAS No.: 3007-75-8

Cat. No.: VC3768521

Molecular Formula: C22H39N

Molecular Weight: 317.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dioctylaniline - 3007-75-8

Specification

CAS No. 3007-75-8
Molecular Formula C22H39N
Molecular Weight 317.6 g/mol
IUPAC Name N,N-dioctylaniline
Standard InChI InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3
Standard InChI Key PTRSTXBRQVXIEW-UHFFFAOYSA-N
SMILES CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1
Canonical SMILES CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1

Introduction

Chemical Structure and Physical Properties

Molecular Structure

N,N-Dioctylaniline belongs to the family of N,N-dialkylanilines, featuring a phenyl ring bonded to a nitrogen atom that bears two octyl (C8H17) chains. The molecular formula is C22H39N, significantly larger than its shorter-chain analog N,N-dimethylaniline (C8H11N).

Physical Characteristics

By examining the properties of other N,N-dialkylanilines, we can infer several physical characteristics of N,N-dioctylaniline:

PropertyExpected ValueComparison to N,N-Dimethylaniline
Physical StateOily liquid at room temperatureSimilar to N,N-dimethylaniline but with higher viscosity
ColorLikely pale yellow to colorless when pureN,N-dimethylaniline is colorless when pure, yellow in commercial form
OdorLikely amine-likeN,N-dimethylaniline has an amine-like odor
Water SolubilitySignificantly lower than N,N-dimethylanilineN,N-dimethylaniline: 1.2-2 g/L at 20°C
Boiling PointSignificantly higher than 194°CN,N-dimethylaniline: 194°C
DensityLikely less than water but higher than N,N-dimethylanilineN,N-dimethylaniline: 0.956 g/mL

The presence of the long octyl chains would significantly decrease water solubility and increase the boiling point compared to shorter-chain analogs. The compound would likely exhibit greater lipophilicity and decreased volatility.

Synthesis Methods

Alkylation of Aniline

The most probable synthetic route for N,N-dioctylaniline would involve the alkylation of aniline with octyl halides or alcohols. This would follow similar principles to the synthesis of N,N-dimethylaniline, which is produced by alkylation of aniline with methanol in the presence of an acid catalyst .

Chemical Reactivity

General Reactivity Patterns

N,N-Dioctylaniline would likely exhibit reactivity patterns similar to other tertiary aromatic amines, though modified by the steric hindrance and electronic effects of the octyl chains:

  • Basic properties: Would function as a weak base, though less basic than aliphatic amines

  • Nucleophilicity: The nitrogen would act as a nucleophile, though hindered by the bulky octyl groups

  • Electrophilic aromatic substitution: The ring would be activated toward electrophilic attack, particularly at the para position

Industrial Applications and Uses

Research Applications

N,N-Dioctylaniline might find applications in research contexts:

  • Model compound for studying the effects of alkyl chain length on amine reactivity

  • Component in specialized membrane systems

  • Ligand in coordination chemistry

Environmental Considerations

Environmental Fate

The environmental behavior of N,N-dioctylaniline would be influenced by:

  • Low water solubility: Likely to partition into sediments and organic matter in aquatic environments

  • Biodegradability: The long alkyl chains may be susceptible to microbial degradation, though the tertiary amine structure might resist complete mineralization

  • Bioaccumulation potential: The lipophilic nature suggests potential for bioaccumulation in aquatic organisms

Research Status and Future Directions

Future Research Directions

Potential areas for future investigation include:

  • Comprehensive characterization of physical and chemical properties

  • Exploration of novel synthetic routes with improved yields and selectivity

  • Investigation of catalytic applications

  • Detailed toxicological and environmental fate studies

  • Structure-activity relationship studies comparing various chain-length dialkylanilines

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